

4-Nitrosophenol as a chemical intermediate in organic synthesis.

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Compound of Interest

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4-Nitrosophenol: A Versatile Intermediate in Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: **4-Nitrosophenol**, a pale yellow crystalline solid, serves as a pivotal chemical intermediate in a variety of organic syntheses. Its strategic importance lies in its versatile reactivity, enabling the production of a wide array of downstream products, including pharmaceuticals, dyes, and other specialty chemicals. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of **4-nitrosophenol**, with a focus on practical experimental details and quantitative data for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **4-nitrosophenol** is presented in the table below. This data is essential for its handling, storage, and use in synthetic procedures.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ NO ₂	[1] [2]
Molecular Weight	123.11 g/mol	[1] [2]
Appearance	Pale yellow orthorhombic needles	[1] [2]
Melting Point	132-144°C (decomposes)	[3]
pKa	6.48 (at 25°C)	[3]
Solubility	Moderately soluble in water; Soluble in ethanol, ether, acetone, and dilute alkalies.	[2]
UV-Vis (Methanol)	λ _{max} at ~320 nm and ~400 nm	[4]
CAS Number	104-91-6	[1]

Note: **4-Nitrosophenol** can exist in tautomeric equilibrium with p-benzoquinone monoxime. It is also reported to be a hazardous substance with a risk of explosion upon contact with concentrated acids, alkalis, or fire, and may explode spontaneously.[\[2\]](#)[\[3\]](#)

Synthesis of 4-Nitrosophenol

Several methods have been developed for the synthesis of **4-nitrosophenol**. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Synthesis from p-Nitrosodimethylaniline Hydrochloride

This method provides a high yield of **4-nitrosophenol**.

Experimental Protocol:

- Gradually add 5 g of p-nitrosodimethylaniline hydrochloride to 250 g of a boiling 2.5% sodium hydroxide solution in a flask equipped with a reflux condenser.

- Allow the oil that separates to dissolve before each subsequent addition.
- Continue boiling after all the hydrochloride has been added until the solution turns reddish-yellow.
- After cooling, acidify the solution and extract it with ether.
- Remove the ether on a water bath to obtain the crude **4-nitrosophenol**.
- For purification, redissolve the product in a small amount of boiling water, filter the solution, and upon cooling, extract again with ether.
- Evaporate the ether to yield colorless rhombic crystals of **4-nitrosophenol**.^[5]

A theoretical yield of 90% has been reported for this procedure.^[5]

Nitrosation of Phenol

Direct nitrosation of phenol is a common industrial route.

Experimental Protocol:

- Cool a 2.0 L solution of phenol in water (94.11 g phenol, 0.5 M) to 0°C.
- Over a period of 5 hours, add 600 mmol of liquid dinitrogen trioxide (N₂O₃).
- The precipitated brown product is isolated by filtration through a glass filter.
- Wash the precipitate with 200 mL of cold water (0°C).
- Dry the product at 50°C to obtain **4-nitrosophenol**.^[6]

This method has been reported to yield 70% of **4-nitrosophenol** with no detectable 2-nitrosophenol.^[6]

Baudisch Reaction

The Baudisch reaction is a method for the synthesis of o-nitrosophenols from substituted benzenes, hydroxylamine, and hydrogen peroxide in the presence of copper salts.^{[7][8]} While

typically used for ortho-isomers, it is a notable reaction in nitrosophenol chemistry.

The proposed mechanism involves the formation of a nitroxyl radical (HNO) which then attacks the aromatic ring.[7]

Key Reactions of 4-Nitrosophenol

Reduction to 4-Aminophenol

The most significant reaction of **4-nitrosophenol** in industrial synthesis is its reduction to 4-aminophenol, a key precursor for the production of paracetamol (acetaminophen).[9][10]

General Experimental Workflow for Paracetamol Synthesis:

Caption: General workflow for the synthesis of Paracetamol from Phenol via **4-Nitrosophenol**.

A variety of catalysts have been developed to facilitate this reduction efficiently. The performance of several catalytic systems is summarized below.

Catalyst	Reductant	Reaction Time	Apparent Rate Constant (k)	Reference
CuFe ₅ O ₈	NaBH ₄	< 9 min	0.25 min ⁻¹	[11]
Pd@Ni _x B-SiO ₂ /RGO	H ₂	120 s	-	[12]
Cu Nanoparticles	NaBH ₄	~12 min	-	
Fe ₂ O ₃ -Cu ₂ O-TiO ₂	NaBH ₄	-	-	[13]
Ag/TiO ₂	NaBH ₄ (visible light)	2 min (98% conversion)	0.025 s ⁻¹	[14]
CdS Nanorods	(Photoreduction)	14 min	0.202 min ⁻¹	[15]

Experimental Protocol for Catalytic Reduction:

The following is a general procedure for the catalytic reduction of 4-nitrophenol, which can be adapted for different catalysts.

- In a typical reaction, mix 40 μ L of a 0.01 M aqueous solution of 4-nitrophenol with 4 mL of deionized water and 0.01 g of the catalyst.
- Add 6 mL of a freshly prepared 0.1 M sodium borohydride solution.
- Monitor the reaction progress using a UV-Vis spectrophotometer. The disappearance of the yellow color (and the peak at \sim 400 nm) and the appearance of a new peak at \sim 300 nm indicates the formation of 4-aminophenol.[\[11\]](#)

Synthesis of Azo Dyes

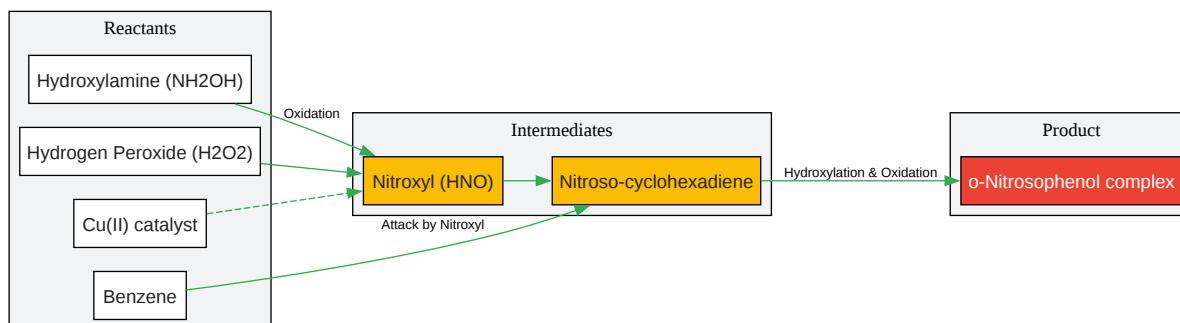
4-Nitrosophenol can be used as a coupling component in the synthesis of azo dyes, although the use of its reduction product, 4-aminophenol, is more common for producing diazonium salts for azo coupling.

Experimental Protocol for Azo Dye Synthesis using 4-Aminophenol:

- Dissolve 1.20 g of 4-aminophenol in 45 cm^3 of water in a conical flask and add 12 cm^3 of concentrated hydrochloric acid.
- Cool the solution in an ice bath to 0°C.
- Slowly add a solution of 0.70 g of sodium nitrite in 5 cm^3 of water, keeping the temperature below 10°C, to form the diazonium salt solution.
- In a separate flask, dissolve 1.44 g of the coupling agent (e.g., naphthalen-2-ol) in a \sim 10% aqueous sodium hydroxide solution and cool it in an ice bath.
- Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with stirring.
- The azo dye will precipitate and can be collected by filtration.[\[16\]](#)

Signaling Pathways and Logical Relationships

The Baudisch reaction mechanism provides an example of a complex reaction pathway involving radical intermediates.



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Caption: Proposed mechanism of the Baudisch Reaction.

Conclusion

4-Nitrosophenol is a chemical intermediate of significant industrial importance, primarily due to its role in the synthesis of paracetamol and various dyes. The synthetic routes to **4-nitrosophenol** are well-established, and its reduction to 4-aminophenol has been extensively studied and optimized with a range of catalytic systems. The detailed experimental protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the practical application of **4-nitrosophenol** in their work. As with all chemical syntheses, appropriate safety precautions should be taken, especially considering the hazardous nature of **4-nitrosophenol**.

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